molecular formula C4H10ClN B2487153 2-Methylazetidine hydrochloride CAS No. 1152113-37-5

2-Methylazetidine hydrochloride

Cat. No. B2487153
CAS RN: 1152113-37-5
M. Wt: 107.58
InChI Key: WYQBCZUEZOFZFT-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of azetidine derivatives often involves strategies that include cyclization reactions, nucleophilic substitutions, and catalytic hydrogenation. For instance, the synthesis of 2-carboxy-4-methylazetidine, an analog of 2-methylazetidine, involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield the title compound (Soriano, Podraza, & Cromwell, 1980). Another approach for synthesizing (S)-2-methylazetidine involves the cyclization of a 1,3-bis-triflate or chemoselective reduction of N-Boc azetidine-2-carboxylic acid (Dowling et al., 2016).

Molecular Structure Analysis

Azetidine derivatives, including 2-methylazetidine, exhibit diverse molecular structures that influence their chemical reactivity and physical properties. The structural analysis often involves conformational studies to understand the spatial arrangement of atoms within the molecule. For example, the synthesis and characterization of various azetidine derivatives reveal the importance of steric and electronic effects in determining their molecular configuration and reactivity (Rodebaugh & Cromwell, 1971).

Chemical Reactions and Properties

Azetidine derivatives participate in a range of chemical reactions, reflecting their versatile chemical properties. They can undergo nucleophilic substitution reactions, ring expansion, and functionalization to generate a variety of structural motifs. For example, 2-(dichloromethylene)azetidines are stable strained cyclic enamines that exhibit smooth reactions towards electrophilic reagents, highlighting their potential as intermediates in organic synthesis (Mangelinckx, Boeykens, & Kimpe, 2008).

Physical Properties Analysis

The physical properties of azetidine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure and substitution pattern on the azetidine ring. For example, the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride demonstrates the influence of substituents on the azetidine ring's physical properties, including yield and purity, which are essential for industrial applications (Zhang Zhi-bao, 2011).

Chemical Properties Analysis

The chemical properties of 2-methylazetidine hydrochloride, such as acidity, basicity, and reactivity towards various reagents, can be inferred from studies on related azetidine derivatives. These properties are pivotal in determining the compound's behavior in chemical syntheses and its interactions with biological systems. The reactivity of azetidine derivatives with electrophilic and nucleophilic reagents underscores their utility in constructing complex molecular architectures (He et al., 2012).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Polyhydroxylated Azetidine Iminosugars : 2-Methylazetidine derivatives, such as 3-hydroxy-N-methylazetidine-2-carboxylic acid, have been synthesized from D-glucose. These compounds exhibit significant inhibitory activity against amyloglucosidase from Aspergillus niger (Lawande et al., 2015).
  • Development of Scalable Syntheses : Scalable syntheses for (S)-2-methylazetidine as a bench-stable crystalline salt have been developed, suitable for large-scale production (Dowling et al., 2016).
  • Synthesis of 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine Hydrochloride : This compound has been synthesized with high purity and suitability for industrialization (Zhang Zhi-bao, 2011).

Applications in Medicinal Chemistry

  • Glycosidase Inhibitory Activity : Azetidine iminosugars derived from 2-methylazetidine have shown potent inhibitory activity against various glycosidase enzymes, with potential implications in medicinal chemistry (Lawande et al., 2017).
  • Non-Proteinogenic Amino Acids for Medicinal Chemists : 3-Hydroxyazetidine carboxylic acids, which can be synthesized from D-glucose, offer new classes of peptide isosteres for medicinal chemistry (Glawar et al., 2013).

properties

IUPAC Name

2-methylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-4-2-3-5-4;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQBCZUEZOFZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1152113-37-5
Record name 2-methylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.